molecular formula C16H15ClN2O B11841197 3-Amino-4-(3-chlorophenyl)-1-(m-tolyl)azetidin-2-one

3-Amino-4-(3-chlorophenyl)-1-(m-tolyl)azetidin-2-one

Cat. No.: B11841197
M. Wt: 286.75 g/mol
InChI Key: HUILUADKMQLMRD-UHFFFAOYSA-N
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Description

3-Amino-4-(3-chlorophenyl)-1-(m-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(m-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger reaction, which involves the reaction of an imine with a ketene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration can be done using nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)-1-(m-tolyl)azetidin-2-one may have various applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for its potential biological activity.

    Industry: Use in the production of pharmaceuticals or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylazetidin-2-one: Lacks the chlorophenyl and m-tolyl groups.

    4-(3-Chlorophenyl)-1-(m-tolyl)azetidin-2-one: Lacks the amino group.

    3-Amino-4-(3-chlorophenyl)azetidin-2-one: Lacks the m-tolyl group.

Uniqueness

3-Amino-4-(3-chlorophenyl)-1-(m-tolyl)azetidin-2-one is unique due to the presence of both the amino group and the specific aromatic substitutions, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-amino-4-(3-chlorophenyl)-1-(3-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O/c1-10-4-2-7-13(8-10)19-15(14(18)16(19)20)11-5-3-6-12(17)9-11/h2-9,14-15H,18H2,1H3

InChI Key

HUILUADKMQLMRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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